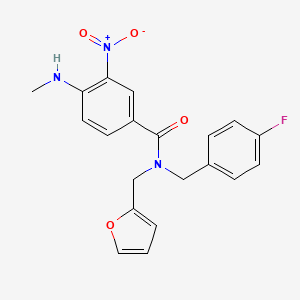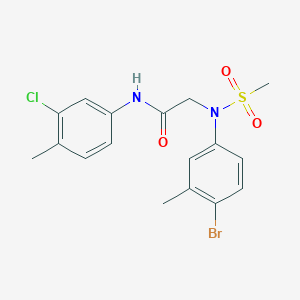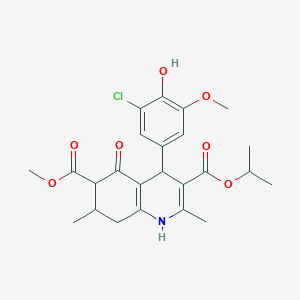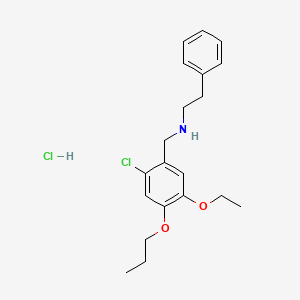
N-(4-fluorobenzyl)-N-(2-furylmethyl)-4-(methylamino)-3-nitrobenzamide
描述
N-(4-fluorobenzyl)-N-(2-furylmethyl)-4-(methylamino)-3-nitrobenzamide, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in cell growth, differentiation, and survival. Overexpression or mutation of EGFR has been linked to the development and progression of various types of cancer. AG-1478 has been extensively studied for its potential as a therapeutic agent in cancer treatment.
作用机制
N-(4-fluorobenzyl)-N-(2-furylmethyl)-4-(methylamino)-3-nitrobenzamide targets the EGFR tyrosine kinase, which plays a crucial role in cell growth, differentiation, and survival. EGFR activation leads to the activation of downstream signaling pathways that promote cell proliferation and survival. N-(4-fluorobenzyl)-N-(2-furylmethyl)-4-(methylamino)-3-nitrobenzamide inhibits EGFR activation by binding to the ATP-binding site of the tyrosine kinase domain, thereby preventing the phosphorylation of downstream signaling molecules.
Biochemical and Physiological Effects
N-(4-fluorobenzyl)-N-(2-furylmethyl)-4-(methylamino)-3-nitrobenzamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, N-(4-fluorobenzyl)-N-(2-furylmethyl)-4-(methylamino)-3-nitrobenzamide has been shown to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells to other parts of the body).
实验室实验的优点和局限性
N-(4-fluorobenzyl)-N-(2-furylmethyl)-4-(methylamino)-3-nitrobenzamide has several advantages as a research tool. It is a highly specific inhibitor of EGFR, which makes it a valuable tool for studying the role of EGFR in cancer development and progression. It is also relatively easy to synthesize and has good stability. However, N-(4-fluorobenzyl)-N-(2-furylmethyl)-4-(methylamino)-3-nitrobenzamide has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. In addition, it has a relatively short half-life, which can limit its effectiveness in some in vivo experiments.
未来方向
There are several future directions for research on N-(4-fluorobenzyl)-N-(2-furylmethyl)-4-(methylamino)-3-nitrobenzamide. One area of interest is the development of more potent and selective EGFR inhibitors. Another area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer development and progression. Additionally, further research is needed to fully understand the mechanisms of action of N-(4-fluorobenzyl)-N-(2-furylmethyl)-4-(methylamino)-3-nitrobenzamide and its potential as a therapeutic agent in cancer treatment.
科学研究应用
N-(4-fluorobenzyl)-N-(2-furylmethyl)-4-(methylamino)-3-nitrobenzamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. Several in vitro and in vivo studies have demonstrated its ability to inhibit the growth and proliferation of cancer cells. N-(4-fluorobenzyl)-N-(2-furylmethyl)-4-(methylamino)-3-nitrobenzamide has been shown to be effective against various types of cancer, including breast cancer, lung cancer, and head and neck cancer.
属性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-4-(methylamino)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4/c1-22-18-9-6-15(11-19(18)24(26)27)20(25)23(13-17-3-2-10-28-17)12-14-4-7-16(21)8-5-14/h2-11,22H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZLCZMLIUGEGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(=O)N(CC2=CC=C(C=C2)F)CC3=CC=CO3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-allyl-2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide](/img/structure/B4233091.png)


![N'-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N,N-diethyl-1,2-ethanediamine hydrochloride](/img/structure/B4233117.png)
![N-{4-[5-phenyl-1-(propylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide](/img/structure/B4233119.png)
![N-[3-ethoxy-4-(2-propyn-1-yloxy)benzyl]-2,4,4-trimethyl-2-pentanamine hydrochloride](/img/structure/B4233132.png)
![2-{[4-(3-chloro-4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4233138.png)
![3-pyridinyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B4233144.png)


![2-{[6-iodo-3-(2-methyl-2-propen-1-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4233172.png)
![2-amino-4',4',6',7,7-pentamethyl-2',5-dioxo-6'-phenyl-5,5',6,6',7,8-hexahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4233187.png)
![N-phenyl-2-[3-(4-phenyl-1-piperazinyl)propanoyl]hydrazinecarbothioamide](/img/structure/B4233193.png)
